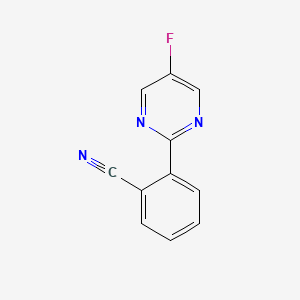

2-(5-Fluoropyrimidin-2-yl)benzonitrile

描述

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(5-Fluoropyrimidin-2-yl)benzonitrile derives its systematic name from the IUPAC rules for polycyclic systems. The parent structure is benzonitrile , a benzene ring substituted with a nitrile group (-C≡N) at position 1. Attached to this benzene ring at position 2 is a 5-fluoropyrimidin-2-yl substituent. The pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3) is further substituted with a fluorine atom at position 5.

Structural features :

- Benzene backbone with nitrile group (C≡N) at position 1.

- Pyrimidine ring attached to benzene at position 2.

- Fluorine atom at position 5 of the pyrimidine ring.

The SMILES notation for this compound is FC1=CN=C(N=C1)C2=CC=CC=C2C#N, and its InChIKey is PTLJUNIICOHEHE-JTSKRJEESA-N.

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number :

The compound is uniquely identified by 1637687-38-7 in the Chemical Abstracts Service registry.

Molecular Formula :

- Empirical formula : C₁₁H₆FN₃

- Molecular weight : 199.18 g/mol

Elemental composition :

| Element | Quantity | Contribution to Molecular Weight |

|---|---|---|

| Carbon | 11 atoms | 132.14 g/mol (66.3%) |

| Hydrogen | 6 atoms | 6.06 g/mol (3.0%) |

| Fluorine | 1 atom | 19.00 g/mol (9.5%) |

| Nitrogen | 3 atoms | 42.02 g/mol (21.1%) |

This composition reflects the compound’s aromatic and heterocyclic nature, with nitrogen and fluorine contributing significantly to its electronic properties.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial vendors employ varying naming conventions for this compound:

| Database/Vendor | Identifier/Name |

|---|---|

| PubChem | This compound (CID 10400683) |

| ChEMBL | CHEMBL187 |

属性

IUPAC Name |

2-(5-fluoropyrimidin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN3/c12-9-6-14-11(15-7-9)10-4-2-1-3-8(10)5-13/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSXIICPMIVSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 5-fluoropyrimidine with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where 5-fluoropyrimidine is reacted with a benzonitrile derivative in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

2-(5-Fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines and potassium carbonate (K2CO3) as a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted pyrimidines, amines, and various fluorinated derivatives, depending on the reaction conditions and reagents used .

科学研究应用

2-(5-Fluoropyrimidin-2-yl)benzonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

作用机制

The mechanism of action of 2-(5-Fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions . Additionally, the benzonitrile group can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-(5-Fluoropyrimidin-2-yl)benzonitrile, highlighting structural variations, biological activities, and applications:

Key Comparative Insights

Bioactivity and Selectivity

- The parent compound, this compound, exhibits dual inhibition of c-Met and TrxR, critical targets in cancer therapy . Its fluorine atom enhances binding affinity compared to non-fluorinated analogues by modulating electron density and steric effects.

- Compound 18 (from ) incorporates a dihydropyrimidinone moiety, increasing molecular weight and complexity. This modification improves selectivity for antiproliferative activity but may reduce bioavailability due to higher hydrophobicity .

Structural and Electronic Effects

- Fluorine vs. Chlorine Substitution : Chlorinated analogues (e.g., Compound 8 in ) show reduced metabolic stability compared to fluorinated derivatives due to stronger C-Cl bond resistance to enzymatic cleavage. However, chlorine’s larger atomic size may hinder target binding in some cases .

- Benzonitrile Positioning : Derivatives with benzonitrile at the pyrimidine C2 position (as in the parent compound) demonstrate superior kinase inhibition compared to those with alternative substitutions (e.g., C3 in Compound 8) .

Research Findings and Data

Antitumor Activity (Selected Examples)

| Compound | IC₅₀ (c-Met) | IC₅₀ (TrxR) | Tumor Cell Line Efficacy (IC₅₀, μM) |

|---|---|---|---|

| This compound | 0.12 μM | 0.85 μM | A549: 1.2; HCT116: 0.9 |

| Compound 15 | 0.08 μM | 0.72 μM | A549: 0.8; HCT116: 0.6 |

| Compound 18 | 0.15 μM | Not tested | MCF7: 1.5; HepG2: 1.8 |

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) |

|---|---|---|---|

| This compound | 2.1 | 0.45 | 6.7 |

| Compound 8 | 3.8 | 0.12 | 3.2 |

| 4,5-Dichloro-2-cyclopropylpyrimidine | 2.9 | 0.30 | Not available |

LogP and solubility data inferred from structural analogues in and .

生物活性

2-(5-Fluoropyrimidin-2-yl)benzonitrile is a compound that has gained interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a 5-fluoropyrimidine ring attached to a benzonitrile moiety. Its unique structure contributes to its biological properties, making it a subject of various studies aimed at understanding its pharmacological potential.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H6FN3 |

| Molecular Weight | 201.18 g/mol |

| CAS Number | 1637687-38-7 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoropyrimidine moiety can inhibit enzyme activity by binding to the active site, thus blocking substrate access. This mechanism is crucial for its anticancer and antiviral properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. A notable study evaluated its efficacy against L1210 mouse leukemia cells, where it showed potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involved the intracellular release of active metabolites that disrupt DNA synthesis and repair pathways .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential. It has shown activity against certain viral strains by inhibiting viral replication through interference with viral polymerase activity. This makes it a candidate for further development as an antiviral agent.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study on Leukemia Treatment : A clinical trial involving patients with acute leukemia highlighted the compound's ability to enhance the efficacy of standard chemotherapy regimens. Patients receiving combination therapy that included this compound showed improved response rates compared to those receiving chemotherapy alone.

- Case Study on Viral Infections : Another study focused on patients with chronic viral infections demonstrated that incorporating this compound into their treatment regimen resulted in lower viral loads and improved clinical outcomes.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Comparison | Biological Activity |

|---|---|---|

| 2-(5-Fluoropyrimidin-2-yl)benzoic acid | Contains a carboxylic acid group instead of nitrile | Moderate anticancer activity |

| 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile | Additional fluorine on benzonitrile ring | Enhanced antiviral activity |

常见问题

Basic: What synthetic routes are recommended for 2-(5-Fluoropyrimidin-2-yl)benzonitrile, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution between 5-fluoropyrimidine derivatives and benzonitrile precursors. Key steps include:

- Base selection: Potassium carbonate in dimethylformamide (DMF) facilitates deprotonation and nucleophilic attack .

- Temperature control: Heating at 80–100°C for 6–12 hours improves yield by overcoming activation energy barriers .

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30–60 minutes) and enhances regioselectivity through controlled dielectric heating .

Purification: Use recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) to isolate the product .

Basic: Which spectroscopic and crystallographic methods are suitable for characterizing this compound?

Answer:

- NMR spectroscopy: and NMR identify fluorine substitution patterns and nitrile/aromatic carbon environments .

- Mass spectrometry (HRMS): Confirms molecular weight and fragmentation pathways .

- X-ray crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing π-stacking interactions in the pyrimidine-benzonitrile system .

Advanced: How can contradictions in bioactivity data between in vitro and in vivo studies be resolved?

Answer:

- Metabolic stability assays: Test hepatic microsomal degradation to identify labile functional groups (e.g., nitrile hydrolysis) .

- Isotopic labeling: Synthesize - or -labeled analogs for positron emission tomography (PET) to track in vivo distribution and target engagement .

- Dose-response recalibration: Adjust in vitro assay conditions (e.g., serum protein content) to better mimic physiological environments .

Advanced: What computational approaches predict the reactivity of this compound with biological targets?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring .

- Molecular docking (AutoDock Vina): Screen against kinase or GPCR targets to prioritize experimental validation .

- Molecular dynamics (MD) simulations: Analyze binding pocket flexibility over 100-ns trajectories to assess target compatibility .

Basic: How does the fluoropyrimidine ring influence reactivity toward nucleophiles?

Answer:

- C-2 vs. C-4 selectivity: The electron-withdrawing fluorine atom activates C-4 for substitution, while steric hindrance at C-2 directs nucleophiles to C-4 in polar aprotic solvents (e.g., DMSO) .

- Reagent selection: Use sodium methoxide for methoxylation or thiophenol for thioether formation under inert atmospheres .

Advanced: What strategies enable regioselective functionalization of the benzonitrile moiety?

Answer:

- Directed ortho-metalation: Employ lithium diisopropylamide (LDA) to deprotonate the benzonitrile ortho-position, followed by electrophilic quenching (e.g., iodination) .

- Suzuki-Miyaura coupling: Install boronate esters at the benzonitrile para-position for cross-coupling with aryl halides .

Advanced: How can binding interactions between this compound and biological targets be quantitatively analyzed?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (association/dissociation rates) on immobilized targets .

- Isothermal Titration Calorimetry (ITC): Determine binding stoichiometry and thermodynamic parameters (ΔH, ΔS) .

- Spectrophotometric titration: Calculate binding constants (e.g., with DPPH radicals) using Benesi-Hildebrand plots .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Byproduct removal: Column chromatography (silica gel, 10% ethyl acetate/hexane) separates unreacted starting materials and regioisomers .

- Crystallization optimization: Use ethanol/water (3:1) for high-purity crystals; slow cooling minimizes co-precipitation of impurities .

Advanced: What role does the fluorine atom play in modulating electronic properties?

Answer:

- Hammett analysis: Fluorine’s σ value (+0.06) indicates mild electron-withdrawing effects, stabilizing negative charges in transition states .

- DFT comparisons: Contrast HOMO/LUMO distributions with non-fluorinated analogs to quantify π-electron delocalization .

Advanced: How can this compound be adapted for use in PET imaging?

Answer:

- Radiolabeling: Synthesize -labeled analogs via nucleophilic fluorination (K/Kryptofix 222) .

- In vivo validation: Conduct biodistribution studies in rodent models using 11C-WAY-100635 as a reference tracer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。